molecular formula C12H19NO B13326148 2-{[(3-Methylbutyl)amino]methyl}phenol

2-{[(3-Methylbutyl)amino]methyl}phenol

Cat. No.: B13326148
M. Wt: 193.28 g/mol
InChI Key: KNZOIGIGVHXZTP-UHFFFAOYSA-N
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Description

2-{[(3-Methylbutyl)amino]methyl}phenol is a phenolic derivative characterized by a hydroxyl-substituted benzene ring with an aminomethyl group at the ortho position. The amine moiety is further substituted with a branched 3-methylbutyl chain (isopentyl group).

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(3-methylbutylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-10(2)7-8-13-9-11-5-3-4-6-12(11)14/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

KNZOIGIGVHXZTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylbutyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-hydroxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Methylbutyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(3-Methylbutyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl side chain can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Phenolic Derivatives with Alkylamino Substituents

  • 2-{[(3-Methylbutyl)amino]methyl}phenol: Features a phenolic ring with a 3-methylbutyl-substituted aminomethyl group.
  • 4-Amino-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}benzamide (CAS 72619-32-0): Shares the 3-methylbutylamino group but incorporates a benzamide linkage. The amide group increases polarity (logP ~1.8) and may reduce blood-brain barrier penetration compared to the target compound .
  • Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza): A styrylphenol with conjugated double bonds. The extended π-system enhances UV absorption and antioxidant activity but reduces solubility in aqueous media .

Phenolic Acids and Furanones

  • Salvianolic Acid B: A dimeric phenolic acid with multiple hydroxyl and carboxylic acid groups. High water solubility (logP ~-1.2) and potent anti-thrombotic activity via inhibition of TXB2 and ET-1 pathways, unlike the less polar target compound .
  • 4-(4’’-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides): A furanone with dual phenolic and aromatic substituents.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
This compound 209.3 ~2.5 2 (OH, NH) 2 (O, N) Phenol, secondary amine, branched alkyl
4-Amino-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}benzamide 263.3 ~1.8 3 (NH₂, NH, CONH) 4 (O, N) Benzamide, secondary amine
Salvianolic Acid B 718.6 ~-1.2 8 (OH, COOH) 12 (O) Dihydroxyphenyl, carboxylic acid
Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] 226.2 ~2.1 2 (OH) 2 (O) Styrylphenol

Biological Activity

2-{[(3-Methylbutyl)amino]methyl}phenol, also known as 3-(3-Amino-3-methylbutyl)phenol, is a phenolic compound with a branched alkyl side chain that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant activities, and discusses its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A phenolic hydroxyl group that enhances reactivity.
  • An amino group which increases solubility in polar solvents.
  • A branched alkyl chain (3-methylbutyl) that affects its interaction with biological targets.

The molecular formula is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 201.29 g/mol.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

2. Antioxidant Activity
The compound has demonstrated antioxidant activity, which is attributed to its phenolic structure. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals and reduce oxidative damage in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals; reduces oxidative stress
Enzymatic InteractionModulates enzyme activity through binding

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Mechanism

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a strong correlation between concentration and scavenging activity, suggesting that higher concentrations of the compound provide greater protection against oxidative damage.

The biological effects of this compound are likely due to several mechanisms:

  • Hydrogen Bonding: The phenolic group can form hydrogen bonds with various biological molecules, influencing biochemical pathways.
  • Hydrophobic Interactions: The branched alkyl chain enhances interaction with lipid membranes, potentially disrupting microbial integrity.
  • Enzyme Modulation: Binding to specific enzymes may alter their activity, leading to changes in metabolic pathways.

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